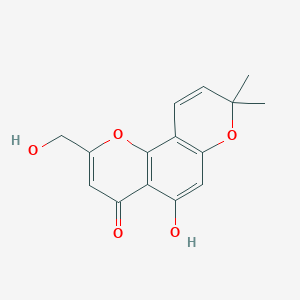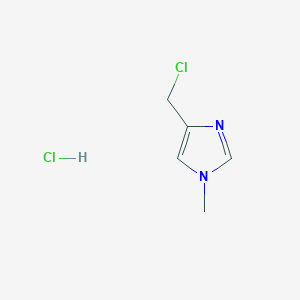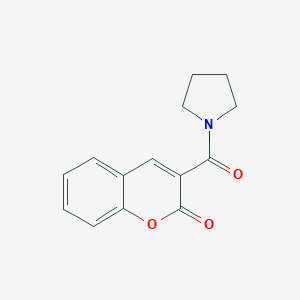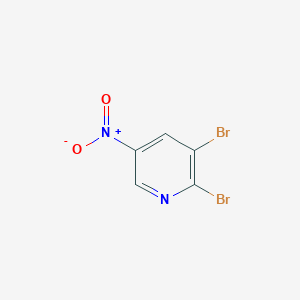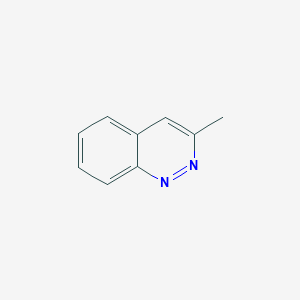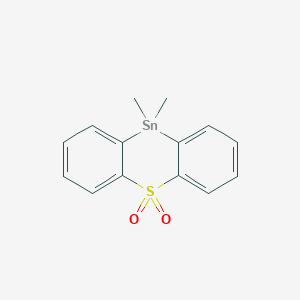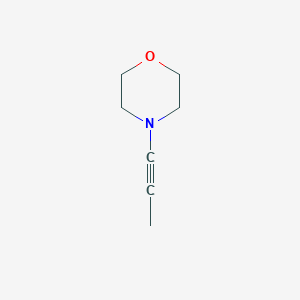
4-(1-Propynyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-Propynyl)morpholine is a chemical compound that has gained significant attention in the scientific community for its potential applications in various fields. This compound is a morpholine derivative that has a propynyl group attached to it. It is a pale yellow liquid that is soluble in water and organic solvents.
Wirkmechanismus
The mechanism of action of 4-(1-Propynyl)morpholine is not fully understood. However, it has been suggested that the compound works by inhibiting the activity of enzymes that are essential for the growth and survival of microorganisms and cancer cells. This leads to the death of these cells and prevents their proliferation.
Biochemische Und Physiologische Effekte
4-(1-Propynyl)morpholine has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. The compound has also been found to have antiviral activity against certain viruses. In addition, 4-(1-Propynyl)morpholine has been found to inhibit the growth of cancer cells and induce apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-(1-Propynyl)morpholine in lab experiments include its low cost, high yield, and ease of synthesis. Additionally, the compound has been found to be stable under a wide range of conditions, making it suitable for use in various experiments. However, the limitations of using 4-(1-Propynyl)morpholine include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the research on 4-(1-Propynyl)morpholine. One potential application is in the development of new antifungal, antibacterial, and antiviral drugs. The compound's potential use as a catalyst in organic synthesis reactions also warrants further investigation. Additionally, more studies are needed to fully understand the compound's mechanism of action and potential toxicity. Overall, 4-(1-Propynyl)morpholine has shown great potential for use in various fields of scientific research and warrants further investigation.
Synthesemethoden
The synthesis of 4-(1-Propynyl)morpholine involves the reaction of morpholine with propargyl bromide in the presence of a base such as potassium carbonate. The reaction takes place at room temperature and yields the desired product in good yield. This method is simple, efficient, and cost-effective.
Wissenschaftliche Forschungsanwendungen
4-(1-Propynyl)morpholine has shown potential applications in various fields of scientific research. It has been studied extensively for its antifungal, antibacterial, and antiviral properties. The compound has also been found to exhibit anticancer activity by inhibiting the growth of cancer cells. Additionally, 4-(1-Propynyl)morpholine has been studied for its potential use as a catalyst in organic synthesis reactions.
Eigenschaften
CAS-Nummer |
19006-26-9 |
|---|---|
Produktname |
4-(1-Propynyl)morpholine |
Molekularformel |
C7H11NO |
Molekulargewicht |
125.17 g/mol |
IUPAC-Name |
4-prop-1-ynylmorpholine |
InChI |
InChI=1S/C7H11NO/c1-2-3-8-4-6-9-7-5-8/h4-7H2,1H3 |
InChI-Schlüssel |
SRMZPQYERFBYFG-UHFFFAOYSA-N |
SMILES |
CC#CN1CCOCC1 |
Kanonische SMILES |
CC#CN1CCOCC1 |
Synonyme |
Morpholine, 4-(1-propynyl)- (8CI,9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



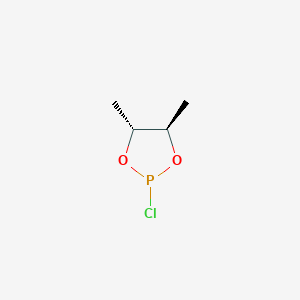
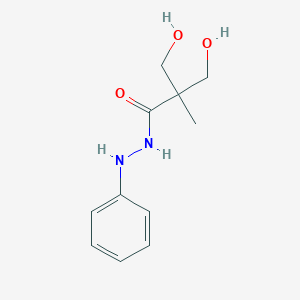

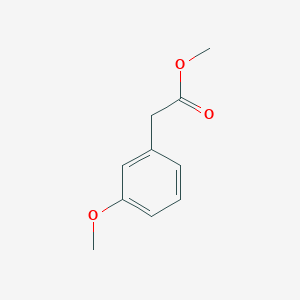
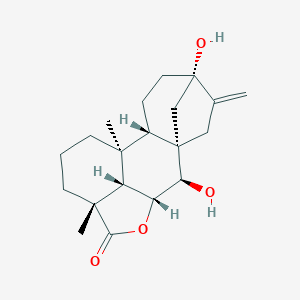
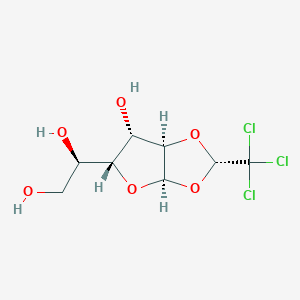
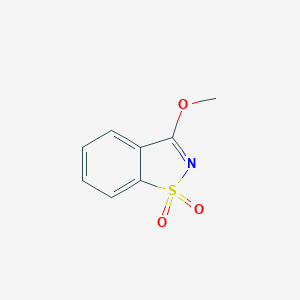
![[6-(Dimethylamino)acridin-3-yl]-dimethylazanium](/img/structure/B100579.png)
